molecular formula C12H17BrO3S B14227544 3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine CAS No. 728008-58-0

3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Cat. No.: B14227544
CAS No.: 728008-58-0
M. Wt: 321.23 g/mol
InChI Key: ACCLLDWXODWKJQ-UHFFFAOYSA-N
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Description

3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a heterocyclic compound that features a thieno[3,4-b][1,4]dioxepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves the following steps:

    Formation of the Thieno[3,4-b][1,4]dioxepine Core: This can be achieved through a catalytic three-component tandem [4 + 3]-cycloaddition reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopentyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thieno[3,4-b][1,4]dioxepine core can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with specific molecular targets. The bromopentyl group can participate in nucleophilic substitution reactions, while the thieno[3,4-b][1,4]dioxepine core can undergo redox reactions. These interactions can modulate various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is unique due to the presence of the bromopentyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

728008-58-0

Molecular Formula

C12H17BrO3S

Molecular Weight

321.23 g/mol

IUPAC Name

3-(5-bromopentoxy)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

InChI

InChI=1S/C12H17BrO3S/c13-4-2-1-3-5-14-10-6-15-11-8-17-9-12(11)16-7-10/h8-10H,1-7H2

InChI Key

ACCLLDWXODWKJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CSC=C2O1)OCCCCCBr

Origin of Product

United States

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